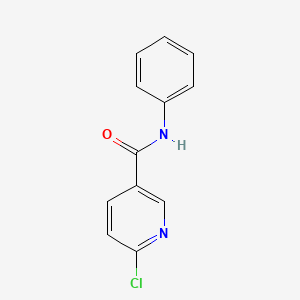

6-chloro-N-phenylpyridine-3-carboxamide

Description

Properties

Molecular Formula |

C12H9ClN2O |

|---|---|

Molecular Weight |

232.66 g/mol |

IUPAC Name |

6-chloro-N-phenylpyridine-3-carboxamide |

InChI |

InChI=1S/C12H9ClN2O/c13-11-7-6-9(8-14-11)12(16)15-10-4-2-1-3-5-10/h1-8H,(H,15,16) |

InChI Key |

DFFRJEHSYRUIAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1. Key Properties of Selected Pyridine Carboxamides

Structural and Functional Analysis

Substituent Position and Electronic Effects

- Chlorine Position : The placement of chlorine at position 6 (vs. 2 or 5 in other derivatives) influences electron distribution. For example, 2-chloro-N-(3-sulfamoylphenyl)pyridine-3-carboxamide (Cl at C2) exhibits stronger electron withdrawal, enhancing hydrogen-bonding interactions with biological targets .

- Oxo and Trifluoromethyl Groups : The 6-oxo and trifluoromethyl benzyl groups in ’s compound increase steric bulk and metabolic resistance, making it suitable for prolonged therapeutic action .

Amide Nitrogen Modifications N-Alkylation: Derivatives like N-butyl-6-chloro-N-phenylpyridine-3-carboxamide () show higher logP values (predicted ~3.5 vs. ~2.8 for the parent compound), improving membrane permeability for agrochemical uses .

Biological Activity Correlations

- Antimicrobial Activity : Sulfamoylphenyl derivatives () leverage sulfonamide pharmacophores to inhibit bacterial dihydropteroate synthase .

- Kinase Inhibition : The parent compound’s planar structure allows ATP-binding pocket interactions in kinases, while fluorinated analogs (e.g., ) improve binding affinity through halogen bonding .

Q & A

Q. What are the recommended synthetic routes for 6-chloro-N-phenylpyridine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves chlorination of pyridine precursors followed by coupling reactions to introduce the phenylcarboxamide group. Key steps include:

- Chlorination : Use POCl₃ or SOCl₂ under reflux to introduce the chloro substituent at position 6 of the pyridine ring .

- Amide Coupling : Employ carbodiimide-based reagents (e.g., EDC/HOBt) or mixed anhydride methods to attach the phenylcarboxamide moiety .

- Optimization : Control reaction temperature (60–80°C) and anhydrous conditions to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons in the pyridine ring (δ 7.5–8.5 ppm) and phenyl group (δ 7.0–7.4 ppm). The amide proton (NH) appears as a singlet near δ 10 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 165–170 ppm, while pyridine carbons appear between δ 120–150 ppm .

- IR Spectroscopy : A strong C=O stretch at ~1670 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ confirm the amide group .

- Mass Spectrometry (MS) : The molecular ion peak [M+H]⁺ should match the molecular formula (C₁₂H₉ClN₂O; theoretical m/z: 244.04) .

Q. What are the critical considerations for maintaining stability during the synthesis and storage of this compound?

- Methodological Answer :

- Moisture Sensitivity : The amide group is prone to hydrolysis. Store the compound in a desiccator under inert gas (N₂ or Ar) .

- Thermal Stability : Avoid prolonged heating above 100°C to prevent decomposition. Thermal gravimetric analysis (TGA) can determine degradation thresholds .

- Light Sensitivity : Store in amber vials to prevent photodegradation, especially if halogenated aromatic groups are present .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) predict the reactivity or biological interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential maps, identifying nucleophilic/electrophilic sites .

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes). The chloro group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on the compound’s SMILES string (e.g., ClC1=CC(=NC=C1)C(=O)NC2=CC=CC=C2) .

Q. What strategies resolve contradictions between experimental data (e.g., NMR vs. X-ray crystallography) for structural confirmation of pyridine-carboxamide derivatives?

- Methodological Answer :

- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, the dihedral angle between pyridine and phenyl rings in related compounds is ~30–40° .

- Dynamic NMR : If solution-state NMR shows unexpected splitting (e.g., rotameric exchange), variable-temperature NMR at –40°C can resolve conformational dynamics .

- Cross-Validation : Compare computational (DFT-optimized) structures with experimental data to identify discrepancies caused by crystal packing or solvent effects .

Q. How do structural modifications at the pyridine ring’s chloro and phenylcarboxamide positions influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Chloro Substitution :

- Electron-Withdrawing Effect : Enhances electrophilicity, improving reactivity in nucleophilic aromatic substitution. Replace Cl with F or CF₃ to modulate electronic effects .

- Phenylcarboxamide Modifications :

- Para-Substituents : Electron-donating groups (e.g., -OCH₃) increase solubility but may reduce target binding affinity.

- Steric Effects : Bulky substituents (e.g., -CF₃) at the ortho position hinder rotation, stabilizing specific conformations .

- Bioactivity Correlations : Use QSAR models to link substituent Hammett constants (σ) or logP values with biological activity (e.g., IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.